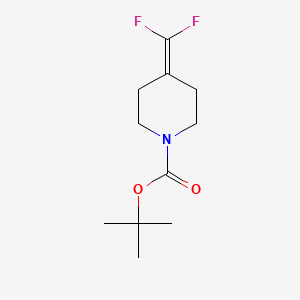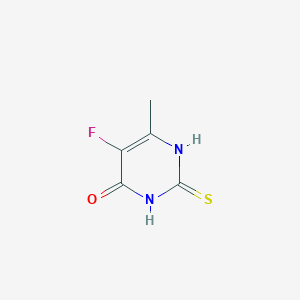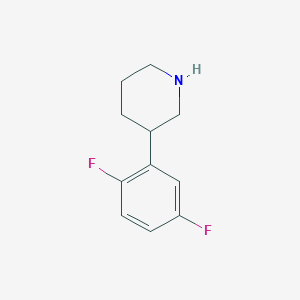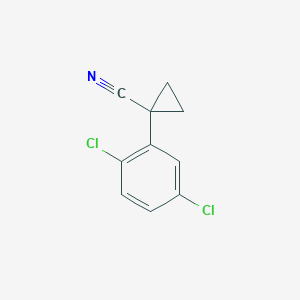
2-Hydroxy-5-(3-methylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(3-methylphenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a hydroxy group at the 2-position and a 3-methylphenyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-methylphenyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(3-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-oxo-5-(3-methylphenyl)pyrimidine.
Reduction: Formation of 2-hydroxy-5-(3-methylphenyl)dihydropyrimidine.
Substitution: Formation of 2-halo-5-(3-methylphenyl)pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(3-methylphenyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(3-methylphenyl)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby interfering with cellular processes. The hydroxy group and the pyrimidine ring are key structural features that contribute to its binding affinity and specificity for molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-phenylpyrimidine: Lacks the methyl group on the phenyl ring.
2-Hydroxy-5-(4-methylphenyl)pyrimidine: The methyl group is positioned differently on the phenyl ring.
2-Hydroxy-4-(3-methylphenyl)pyrimidine: The hydroxy group is positioned differently on the pyrimidine ring.
Uniqueness
2-Hydroxy-5-(3-methylphenyl)pyrimidine is unique due to the specific positioning of the hydroxy and 3-methylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s lipophilicity and binding interactions with molecular targets .
Propiedades
Número CAS |
1111108-52-1 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
5-(3-methylphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
FSILSTKJPJXLSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CNC(=O)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[2-(cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11722483.png)

![2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B11722522.png)
![[(3aR,5R,6R,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B11722527.png)



![3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine](/img/structure/B11722551.png)
